4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide is an organic compound with the molecular formula C25H28N2O4S and a molecular weight of 452.6 g/mol. This compound is characterized by the presence of a tert-butyl group, an ethoxyanilino group, and a sulfonylphenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps:
Formation of 4-tert-butylbenzoyl chloride: This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride or oxalyl chloride at around 50°C for 30 minutes.
Coupling with 4-ethoxyaniline: The 4-tert-butylbenzoyl chloride is then reacted with 4-ethoxyaniline in the presence of a base such as triethylamine to form the intermediate 4-tert-butyl-N-(4-ethoxyanilino)benzamide.
Sulfonylation: The intermediate is further reacted with a sulfonyl chloride derivative to introduce the sulfonylphenyl group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-methoxyphenyl)benzamide
- 4-tert-butyl-N-(4-nitrophenyl)benzamide
- 4-tert-butyl-N-(4-(diethylamino)phenyl)benzamide
Uniqueness
4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of the ethoxyanilino and sulfonylphenyl groups, which confer specific chemical and biological properties. These functional groups make it distinct from other similar compounds and contribute to its diverse applications in scientific research.
Properties
Molecular Formula |
C25H28N2O4S |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C25H28N2O4S/c1-5-31-22-14-10-21(11-15-22)27-32(29,30)23-16-12-20(13-17-23)26-24(28)18-6-8-19(9-7-18)25(2,3)4/h6-17,27H,5H2,1-4H3,(H,26,28) |
InChI Key |
AGMFVBDQKNILMW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.